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Compound Name:
fructopyranose

Cat. No.: B156463

An In-depth Technical Guide to the Structural Characterization of 1,2-O-Isopropylidene-3-D-
fructopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of
1,2-O-Isopropylidene-B-D-fructopyranose, a key selectively protected carbohydrate
intermediate. While this compound is significant in synthetic carbohydrate chemistry, its
isolation and detailed characterization present challenges due to its nature as a kinetically
favored product.[1] This guide outlines the general methodologies for its synthesis and
purification and delves into the primary analytical techniques for its structural elucidation. Given
the scarcity of specific published data for this exact isomer, representative data from closely
related and well-characterized analogs are presented to provide a valuable comparative
framework.

Synthesis and Purification

The synthesis of 1,2-O-Isopropylidene-B3-D-fructopyranose is typically achieved through the
reaction of D-fructose with an isopropylidene protecting group source, such as 2,2-
dimethoxypropane or acetone, under acidic catalysis.[1] The reaction conditions are carefully
controlled to favor the formation of the kinetic 1,2-O-isopropylidene product over the
thermodynamically more stable 2,3:4,5-di-O-isopropylidene-p-D-fructopyranose.
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Purification of the target compound from the reaction mixture is commonly performed by
crystallization. The crude product is often recrystallized from solvent systems like hexane-
diethyl ether or dichloromethane-hexane to yield colorless needles.[1]

Structural Characterization Techniques

The structural confirmation of 1,2-O-Isopropylidene-f3-D-fructopyranose relies on a combination
of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 1,2-O-
Isopropylidene-B-D-fructopyranose, *H and 13C NMR are essential for confirming the presence
of the isopropylidene group and determining its regiochemistry on the fructopyranose ring. Two-
dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), are employed for the complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular
formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer
insights into the structure of the molecule, although detailed fragmentation studies for this
specific isomer are not widely published.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including
bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining
suitable single crystals is a prerequisite for this technique.

Quantitative Data

Due to the limited availability of specific quantitative data for 1,2-O-Isopropylidene-3-D-
fructopyranose in the literature, the following tables present data for closely related and well-
characterized analogs to serve as a reference.
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Table 1: Representative *H and 3C NMR Chemical Shifts for a Protected Fructopyranose

Derivative.

Data presented are representative and may vary based on solvent and experimental

conditions.

Atom 'H Chemical Shift (ppm)

13C Chemical Shift (ppm)

Fructopyranose Ring

H-1a, H-1b ~3.5-4.0 ~64

H-3 ~4.0-4.5 ~75

H-4 ~3.8-4.3 ~70

H-5 ~3.7-4.2 ~81

H-6a, H-6b ~3.6-3.9 ~63
Isopropylidene Group

CHs ~1.3-15 ~25-27
C(CHs)2 ~110 - 112

Table 2: Crystallographic Data for 3-O-Benzoyl-1,2-O-isopropylidene-f-d-fructopyranose (A

Closely Related Derivative).
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Parameter Value
Chemical Formula C16H2007
Crystal System Orthorhombic
Space Group P212121

a (A) 6.0932 (2)

b (A) 12.0624 (5)
¢ (A) 21.9681 (9)
a (°) 90

B () 920

y(®) 920

Volume (A3) 1615.11 (11)
Z 4

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of
protected carbohydrates like 1,2-O-Isopropylidene-B-D-fructopyranose.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or D20) in an NMR tube.

o Data Acquisition: Acquire *H, 13C{tH}, DEPT, COSY, HSQC, and HMBC spectra on a high-
field NMR spectrometer (e.g., 400 MHz or higher).

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, and baseline correction.

o Spectral Analysis: Assign the proton and carbon signals starting from characteristic signals
(e.g., anomeric protons, isopropylidene methyl groups) and using the correlations observed
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in the 2D spectra to elucidate the complete structure.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI).

o Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For
structural information, perform tandem MS (MS/MS) experiments by selecting the molecular
ion and inducing fragmentation.

o Data Analysis: Analyze the mass-to-charge ratios of the parent and fragment ions to confirm
the elemental composition and propose fragmentation pathways that are consistent with the
expected structure.

Single-Crystal X-ray Crystallography

o Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is
typically achieved by slow evaporation of a solvent from a saturated solution or by vapor
diffusion.

o Crystal Mounting: Mount a suitable single crystal on a goniometer head.

o Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped
with a suitable X-ray source (e.g., Mo Ka or Cu Ka) and detector.

 Structure Solution and Refinement: Process the diffraction data to obtain the unit cell
parameters and integrated intensities. Solve the crystal structure using direct methods or
Patterson methods, and refine the atomic positions and thermal parameters to obtain the
final structure.

Visualizations
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The following diagrams illustrate the general workflow for the synthesis and characterization of
1,2-O-Isopropylidene-B-D-fructopyranose.
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Caption: Synthetic workflow for 1,2-O-Isopropylidene-{3-D-fructopyranose.
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Caption: Experimental workflow for structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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